molecular formula C13H17NO2 B7784025 3-Phenyl-2-(1-pyrrolidinyl)propionic Acid

3-Phenyl-2-(1-pyrrolidinyl)propionic Acid

Cat. No.: B7784025
M. Wt: 219.28 g/mol
InChI Key: CJWZBXHMWNINJF-UHFFFAOYSA-N
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Description

3-Phenyl-2-(1-pyrrolidinyl)propionic Acid is an organic compound with the molecular formula C13H17NO2 It is characterized by a phenyl group attached to a propionic acid backbone, which is further substituted with a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-2-(1-pyrrolidinyl)propionic Acid typically involves the condensation of phenylacetic acid with pyrrolidine under specific conditions. One common method includes the use of a dehydrating agent such as thionyl chloride to activate the carboxylic acid group, followed by nucleophilic substitution with pyrrolidine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-2-(1-pyrrolidinyl)propionic Acid can undergo various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form phenolic derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products Formed:

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

3-Phenyl-2-(1-pyrrolidinyl)propionic Acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Phenyl-2-(1-pyrrolidinyl)propionic Acid involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The phenyl group can enhance the compound’s binding affinity to these targets, leading to its biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    Phenylacetic Acid: Shares the phenyl group but lacks the pyrrolidine ring.

    Pyrrolidine: Contains the pyrrolidine ring but lacks the phenyl and propionic acid groups.

    2-Phenylpropionic Acid: Similar structure but without the pyrrolidine ring.

Uniqueness: 3-Phenyl-2-(1-pyrrolidinyl)propionic Acid is unique due to the combination of the phenyl group, propionic acid backbone, and pyrrolidine ring. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds.

Properties

IUPAC Name

3-phenyl-2-pyrrolidin-1-ylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-13(16)12(14-8-4-5-9-14)10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJWZBXHMWNINJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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